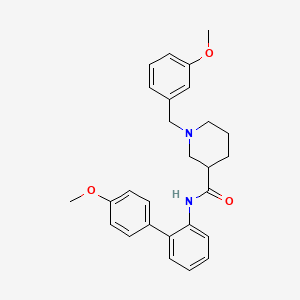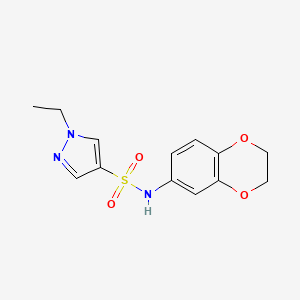![molecular formula C15H14N2OS B6137593 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is synthesized through a multi-step process, and its mechanism of action is not fully understood. However, recent studies have shown that it exhibits promising biochemical and physiological effects, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, recent studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments include its unique chemical structure, potential therapeutic applications, and ease of synthesis. However, its limitations include the lack of a well-established mechanism of action and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. These include further investigation into its mechanism of action, optimization of synthesis methods to improve yield and purity, and evaluation of its potential therapeutic applications in various diseases. Additionally, studies on its toxicity and pharmacokinetics are necessary to determine its safety and efficacy in vivo.
In conclusion, 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a promising compound that exhibits unique chemical properties and potential applications in various fields of scientific research. While its mechanism of action is not fully understood, recent studies have shown that it exhibits promising biochemical and physiological effects, making it a potential candidate for drug development. Further research is necessary to fully elucidate its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid with a ketone derivative, followed by cyclization and reduction steps. This multi-step process requires precise control of reaction conditions and purification steps to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6,13,17H,4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKAWTGNFPCIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)